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molecular formula C8H6BrNO2 B8483708 7-bromo-1-methylfuro[3,4-c]pyridin-3(1H)-one

7-bromo-1-methylfuro[3,4-c]pyridin-3(1H)-one

Cat. No. B8483708
M. Wt: 228.04 g/mol
InChI Key: PFXPWDYHTPBORA-UHFFFAOYSA-N
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Patent
US08519134B2

Procedure details

n-BuLi (1375 μl, 2.200 mmol) was added dropwise to a solution of 2,2,6,6-tetramethylpiperidine (407 μl, 2.400 mmol) in THF (5 mL) at −78° C. under inert gas (N2). The resulting mixture was stirred at ˜−50° C. for 1 hr. 5-bromonicotinic acid (202 mg, 1 mmol) in THF (5 mL) was added at this temperature. The resulting mixture was stirred for 45 min at −50° C. acetaldehyde (56.5 μl, 1.000 mmol) was added and the resulting mixture was stirred for 60 min. The reaction was quenched by NH4Cl (saturated solution) and warmed up to room temperature. After acidified to pH 2 with HCl, the resulting mixture was heated to reflux for 8 hrs. After concentration, acid-base extraction and concentration again, the residue was purified by column (Heptane/ethyl acetate v/v, 10-20%) yielded colorless solid. 1H NMR (400.3 MHz, CDCl3): δ 1.77 (d, J=6.7 Hz, 3H), 5.56 (q, J=6.7 Hz, 1H), 8.91 (s, 1H), 9.08 (s, 1H).
Quantity
1375 μL
Type
reactant
Reaction Step One
Quantity
407 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
56.5 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3]CC.CC1(C)CCCC(C)(C)N1.N#N.[Br:18][C:19]1[CH:20]=[N:21][CH:22]=[C:23]([CH:27]=1)[C:24]([OH:26])=[O:25].C(=O)C>C1COCC1>[Br:18][C:19]1[C:27]2[CH:2]([CH3:3])[O:25][C:24](=[O:26])[C:23]=2[CH:22]=[N:21][CH:20]=1

Inputs

Step One
Name
Quantity
1375 μL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
407 μL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
202 mg
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
56.5 μL
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ˜−50° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by NH4Cl (saturated solution)
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hrs
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, acid-base extraction and concentration again
CUSTOM
Type
CUSTOM
Details
the residue was purified by column (Heptane/ethyl acetate v/v
CUSTOM
Type
CUSTOM
Details
10-20%) yielded colorless solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C2=C(C=NC1)C(OC2C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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